2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
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Overview
Description
2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzyl group, an acetohydrazide moiety, and a propylidene group attached to a hydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Preparation of the Acetohydrazide: Acetohydrazide is synthesized by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.
Condensation Reaction: The final step involves the condensation of 4-benzylpiperazine with the acetohydrazide derivative in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-methoxyphenyl)propylidene]acetohydrazide
- 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-chlorophenyl)propylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is unique due to the presence of the hydroxyphenyl group, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
303107-59-7 |
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Molecular Formula |
C22H28N4O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C22H28N4O2/c1-2-21(19-8-10-20(27)11-9-19)23-24-22(28)17-26-14-12-25(13-15-26)16-18-6-4-3-5-7-18/h3-11,27H,2,12-17H2,1H3,(H,24,28)/b23-21+ |
InChI Key |
VSDBXRAXULZYQQ-XTQSDGFTSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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